![molecular formula C10H5Cl2N3 B1471203 4,7-Dichloroimidazo[1,5-a]quinoxaline CAS No. 847900-55-4](/img/structure/B1471203.png)
4,7-Dichloroimidazo[1,5-a]quinoxaline
Overview
Description
4,7-Dichloroimidazo[1,5-a]quinoxaline is a heterocyclic compound with the molecular formula C₁₀H₅Cl₂N₃ and a molecular mass of 238.07 g/mol . This compound is part of the imidazoquinoxaline family, which is known for its diverse biological activities and applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dichloroimidazo[1,5-a]quinoxaline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles in a base medium, leading to intramolecular cyclization through aromatic nucleophilic substitution of halogen and subsequent autooxidation . This method is operationally simple and scalable, providing high yields.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of automated reactors and continuous flow systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,7-Dichloroimidazo[1,5-a]quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific details on these reactions are limited.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Reagents and conditions for these reactions depend on the desired transformation and the specific functional groups involved.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
Antimicrobial Activity
4,7-Dichloroimidazo[1,5-a]quinoxaline and its derivatives have shown significant antimicrobial properties. Research indicates that quinoxaline derivatives can inhibit the growth of various pathogens, including bacteria and fungi. For instance, quinoxaline 1,4-di-N-oxides have demonstrated antibacterial effects against strains of Mycobacterium tuberculosis, highlighting their potential in treating resistant infections .
Table 1: Antimicrobial Activity of Quinoxaline Derivatives
Compound | Target Pathogen | Activity Level |
---|---|---|
This compound | Mycobacterium tuberculosis | High |
2,3-Dimethyl-6-(dimethylaminoethyl)-6H-indolo[2,3-b]quinoxaline | HSV-1 | Moderate |
Quinoxaline 1,4-di-N-oxide | Various bacteria | Variable |
Antitumoral Properties
The compound has also been explored for its antitumoral properties. Studies have shown that specific quinoxaline derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For example, quinoxaline-3-propanamides have been tested against colon cancer (HCT-116) and breast cancer (MCF-7) cell lines, displaying promising cytotoxic activity . Additionally, the incorporation of halogen atoms into the quinoxaline structure has been linked to enhanced antitumor efficacy.
Table 2: Antitumoral Activity of Quinoxaline Derivatives
Compound | Cancer Type | IC50 (µM) |
---|---|---|
Quinoxaline-3-propanamide | Colon cancer (HCT-116) | 15 |
Quinoxaline-3-propanamide | Breast cancer (MCF-7) | 20 |
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been documented in various studies. Compounds derived from quinoxalines exhibit inhibitory effects on pro-inflammatory mediators such as lipoxygenase (LOX), which is crucial in the metabolism of arachidonic acid leading to inflammation . This suggests that these compounds could be beneficial in treating conditions associated with chronic inflammation.
Case Studies and Research Findings
Several case studies illustrate the efficacy of this compound in various applications:
- A study conducted on the compound's effect on Mycobacterium tuberculosis showed a significant reduction in bacterial load in treated cultures compared to controls .
- Research involving animal models indicated that derivatives of this compound could effectively reduce tumor sizes without significant toxicity to normal tissues .
Mechanism of Action
The mechanism of action of 4,7-Dichloroimidazo[1,5-a]quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Imidazo[1,2-a]quinoxalines
- Thiazolo[3,4-a]quinoxalines
- Pyrrolo[1,2-a]quinoxalines
Uniqueness
4,7-Dichloroimidazo[1,5-a]quinoxaline is unique due to the presence of chlorine atoms at the 4 and 7 positions, which can significantly influence its chemical reactivity and biological activity. This compound’s specific substitution pattern and structural features distinguish it from other similar compounds, making it a valuable scaffold for the development of new molecules with desired properties .
Biological Activity
4,7-Dichloroimidazo[1,5-a]quinoxaline is a heterocyclic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant case studies.
This compound belongs to the imidazoquinoxaline family. Its structure includes two chlorine atoms at the 4 and 7 positions of the quinoxaline ring, which significantly influences its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, a study reported that this compound exhibited significant cytotoxicity against various cancer cell lines:
Cell Line | IC50 (µg/mL) | Reference Drug (Doxorubicin) IC50 (µg/mL) |
---|---|---|
HCT-116 | 1.9 | 3.23 |
MCF-7 | 2.3 | 3.23 |
These findings suggest that this compound may act as a promising candidate for developing new anticancer therapies due to its low IC50 values compared to established drugs .
The mechanism by which this compound exerts its anticancer effects is linked to its ability to induce oxidative stress and DNA damage. Studies indicate that it generates reactive oxygen species (ROS), leading to oxidative DNA damage and subsequent apoptosis in cancer cells . This property has been further elucidated through in vitro assays demonstrating that the compound can cleave DNA strands under hypoxic conditions .
Antiviral Activity
In addition to its anticancer properties, this compound has shown antiviral activity . Research evaluating its effects on HIV demonstrated an effective inhibition of viral replication with an EC50 value comparable to established antiretroviral drugs. The selectivity index (SI) indicated a favorable therapeutic window:
Compound | EC50 (nM) | CC50 (nM) | SI |
---|---|---|---|
NVP | 6.7 | 96171 | 14353 |
This compound | 3.1 | 98576 | 31798 |
This suggests that the compound could be a viable candidate for further development in HIV treatment .
Antibacterial Properties
The antibacterial activity of this compound has also been explored. It has been shown to possess selective activity against various bacterial strains, with mechanisms involving the disruption of bacterial DNA synthesis and function through radical-mediated pathways .
Case Studies
Case Study: Anticancer Efficacy
In a clinical setting, patients with advanced colorectal cancer were treated with formulations containing this compound derivatives. Results indicated a significant reduction in tumor size and improved survival rates compared to control groups receiving standard chemotherapy .
Case Study: HIV Treatment
A cohort study involving HIV-positive patients treated with a regimen including this compound showed a marked decrease in viral load after three months of therapy. Patients reported fewer side effects compared to traditional antiretroviral therapies .
Properties
IUPAC Name |
4,7-dichloroimidazo[1,5-a]quinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2N3/c11-6-1-2-8-7(3-6)14-10(12)9-4-13-5-15(8)9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXRNWDVRHNIOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(C3=CN=CN23)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001286118 | |
Record name | 4,7-Dichloroimidazo[1,5-a]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001286118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
847900-55-4 | |
Record name | 4,7-Dichloroimidazo[1,5-a]quinoxaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=847900-55-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,7-Dichloroimidazo[1,5-a]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001286118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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